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Compound of Interest

Compound Name: N-0920

Cat. No.: B15581216 Get Quote

A Potent Host-Directed Inhibitor of SARS-CoV-2
Entry
N-0920 is a novel, highly potent antiviral agent that has demonstrated significant efficacy

against various strains of SARS-CoV-2, the virus responsible for COVID-19. This technical

guide provides an in-depth overview of the chemical structure, mechanism of action, and

antiviral activity of N-0920, tailored for researchers, scientists, and drug development

professionals. The information presented is primarily derived from the seminal study by

Lemieux et al., titled "From N-0385 to N-0920: Unveiling a Host-Directed Protease Inhibitor with

Picomolar Antiviral Efficacy against Prevalent SARS-CoV-2 Variants" published in the Journal

of Medicinal Chemistry.

Chemical Structure and Properties
N-0920 is a ketobenzothiazole-based peptidomimetic inhibitor. Its complex chemical structure

is a key determinant of its high-affinity binding to its molecular target.

IUPAC Name: (2S)-N-((2S)-1-(((2S)-1-(1,3-benzothiazol-2-yl)-5-(diaminomethylideneamino)-1-

oxopentan-2-yl)amino)-1-oxo-3-phenylpropan-2-yl)-2-(methanesulfonamido)pentanediamide[1]

Mechanism of Action: Targeting a Host Protease
Unlike many antiviral drugs that target viral proteins, N-0920 employs a host-directed

mechanism of action. It is a potent inhibitor of Transmembrane Protease, Serine 2 (TMPRSS2),
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a crucial host cell enzyme for the entry of SARS-CoV-2 into human cells.[1][2] TMPRSS2 is

responsible for cleaving the viral spike protein, a necessary step for the fusion of the viral and

cellular membranes. By inhibiting TMPRSS2, N-0920 effectively blocks this critical entry

pathway.

The development of N-0920 stemmed from the optimization of a precursor compound, N-0385.

A screening of 135 derivatives led to the identification of N-0920 as a lead candidate with

significantly enhanced potency.[1]
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SARS-CoV-2 entry pathway and the inhibitory action of N-0920.

Quantitative Antiviral Activity
N-0920 has demonstrated exceptional potency in preclinical studies. The following tables

summarize the key quantitative data regarding its inhibitory and antiviral activities.
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Table 1: In Vitro Inhibitory Activity of N-0920

Target Assay Type Value Reference

TMPRSS2 IC50 0.35 nM [2]

Table 2: In Cellulo Antiviral Efficacy of N-0920 against SARS-CoV-2 Variants

Cell Line
SARS-CoV-2
Variant

Assay Type Value Reference

Calu-3 EG.5.1 EC50 300 pM [1][2]

Calu-3 JN.1 EC50 90 pM [1][2]

Experimental Protocols
The following provides a summary of the key experimental methodologies used in the

evaluation of N-0920. For complete and detailed protocols, readers are directed to the

supplementary information of the primary research article by Lemieux et al.

TMPRSS2 Inhibition Assay
The inhibitory activity of N-0920 against TMPRSS2 was determined using a biochemical assay.

This typically involves incubating the recombinant human TMPRSS2 enzyme with a fluorogenic

substrate in the presence of varying concentrations of the inhibitor. The rate of substrate

cleavage is measured by monitoring the fluorescence signal, and the IC50 value is calculated

from the dose-response curve.

Cell-Based Antiviral Assay
The antiviral efficacy of N-0920 was assessed in human lung adenocarcinoma epithelial cells

(Calu-3), which endogenously express TMPRSS2.

Cell Culture: Calu-3 cells were cultured in appropriate media and conditions to ensure

optimal growth and viability.
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Infection: Cells were pre-treated with various concentrations of N-0920 before being infected

with SARS-CoV-2 variants (EG.5.1 or JN.1).

Incubation: The infected cells were incubated for a specified period to allow for viral entry

and replication.

Quantification: The extent of viral infection was quantified by immunofluorescence staining

for the viral nucleocapsid protein.

Data Analysis: The half-maximal effective concentration (EC50) was determined by plotting

the percentage of infection inhibition against the logarithm of the drug concentration.

Antiviral Efficacy Workflow

1. Culture Calu-3 cells 2. Pre-treat cells with N-0920 3. Infect with SARS-CoV-2 4. Incubate 5. Immunofluorescence staining
(Viral Nucleocapsid) 6. Image acquisition and analysis 7. Calculate EC50

Click to download full resolution via product page

Workflow for determining the in cellulo antiviral efficacy of N-0920.

Synthesis and Characterization
The complete synthesis and characterization of N-0920 are detailed in the supporting

information of the primary publication by Lemieux et al. The synthesis is described as a multi-

step process typical for peptidomimetic compounds. Characterization data would include High-

Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR)

spectroscopy to confirm the structure and purity of the final compound.

Logical Development from Precursor Compound
The discovery of N-0920 was a result of a systematic structure-activity relationship (SAR) study

starting from the parent compound N-0385. This process involved the synthesis and screening

of a large library of derivatives to identify modifications that enhance binding affinity and

antiviral potency.
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Logical progression from the parent compound N-0385 to the lead candidate N-0920.

Conclusion
N-0920 represents a significant advancement in the development of host-directed antivirals

against SARS-CoV-2. Its picomolar efficacy against recent viral variants highlights the potential

of targeting host factors like TMPRSS2 as a robust strategy to combat rapidly evolving viruses.

Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic

potential of this promising antiviral compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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